molecular formula C21H25N5O2 B2957345 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887458-30-2

5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2957345
CAS No.: 887458-30-2
M. Wt: 379.464
InChI Key: OYGRNEZBVJNIBT-UHFFFAOYSA-N
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Description

5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and it is substituted with an azepane ring and a dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 4-amino-3,5-dimethylpyrazole with ethyl acetoacetate to form an intermediate, which is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The azepane ring is introduced through a nucleophilic substitution reaction, where the appropriate azepane derivative reacts with the intermediate compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the phosphorylation of key proteins required for cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the azepane ring and the dimethylphenyl group enhances its ability to interact with biological targets and improves its pharmacokinetic properties .

Properties

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-15-8-7-9-18(16(15)2)26-20-17(12-23-26)21(28)25(14-22-20)13-19(27)24-10-5-3-4-6-11-24/h7-9,12,14H,3-6,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGRNEZBVJNIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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